![molecular formula C20H17ClN2O3 B2680278 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide CAS No. 1043267-26-0](/img/structure/B2680278.png)

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

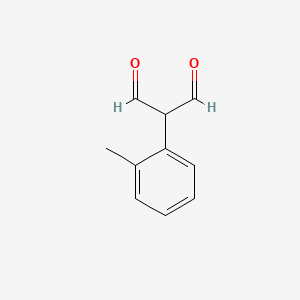

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom at the 2-position of the pyridine ring and a carboxamide group at the 4-position. The carboxamide is further substituted with a phenyl ring, which is substituted at the 2-position with a phenoxy group that is further substituted with an ethoxy group at the 4-position .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chlorine atom, and the attachment of the carboxamide and ethoxyphenoxy groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name and the general rules of organic chemistry. It would have a pyridine ring with a chlorine atom and a carboxamide group attached, and the carboxamide would be further substituted with a phenyl ring, which would be substituted with a phenoxy group that is further substituted with an ethoxy group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Polyamides and Polyimides

- Research conducted by Yang and Lin (1995) explored the use of a related diamine compound in synthesizing polyamides and polyimides. These materials demonstrated high solubility in polar solvents and could be used to create transparent, flexible films. The polyamides exhibited high thermal stability, with glass transition temperatures between 307-338°C and a 10% weight loss occurring at temperatures up to 460°C. The polyimides also showed excellent thermal stability, with negligible weight loss up to 500°C in both air and nitrogen atmospheres (Yang & Lin, 1995).

Concomitant Polymorphism in Crystal Structures

- Özdemir et al. (2012) synthesized a derivative of pyridine-2,6-dicarboxamide and found it exhibited polymorphism, meaning it could crystallize in multiple forms under the same conditions. This property is significant for understanding the material's stability and interactions, which has implications in pharmaceuticals and material science. Their study also involved computational modeling to analyze the molecule's structure and properties (Özdemir et al., 2012).

Potential as a Met Kinase Inhibitor

- Schroeder et al. (2009) identified a similar compound as a potent and selective inhibitor of the Met kinase superfamily. This finding has implications in cancer research, as Met kinase plays a role in tumor growth and metastasis. The compound demonstrated efficacy in preclinical trials and was advanced into phase I clinical trials (Schroeder et al., 2009).

Deracemization Studies

- Prat et al. (2001) investigated the deracemization of related pyridine compounds. Deracemization is a process used to convert a racemic mixture into a single enantiomer, which is crucial in pharmaceuticals where specific enantiomers can have different biological activities (Prat et al., 2001).

Synthesis and Photophysical Evaluation

- Hagimori et al. (2019) synthesized and studied the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds. They found that these compounds exhibited high fluorescence quantum yields in various solvents and the solid state, indicating their potential applications in materials science, particularly as fluorophores (Hagimori et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-2-25-15-7-9-16(10-8-15)26-18-6-4-3-5-17(18)23-20(24)14-11-12-22-19(21)13-14/h3-13H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPOSCISRJHVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(aminooxy)methyl]benzoic acid hydrochloride](/img/structure/B2680195.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680197.png)

![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2680198.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2680199.png)

![N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2680202.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2680205.png)

![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2680206.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide](/img/structure/B2680214.png)

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)